2-Bromo-5-(trifluoromethyl)oxazole
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Overview
Description
2-Bromo-5-(trifluoromethyl)oxazole is an organic compound with the molecular formula C4HBrF3NO. It belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields of research and industry due to their unique physical and chemical properties.
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that oxazole derivatives can undergo direct arylation with high regioselectivity . This suggests that 2-Bromo-5-(trifluoromethyl)oxazole might interact with its targets through a similar mechanism.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of biological actions associated with oxazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-5-(trifluoromethyl)oxazole are not well-studied. Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the oxazole derivative .
Cellular Effects
The cellular effects of this compound are currently unknown. Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of oxazole derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Studies on oxazole derivatives could include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Oxazole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-studied. Oxazole derivatives could include targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of robust and scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole compounds with altered functional groups.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)oxazole has gained attention in various fields of research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Bromo-5-(trifluoromethyl)oxazole include:
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQJBBCKLIRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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